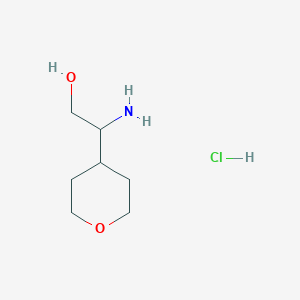

2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride

Overview

Description

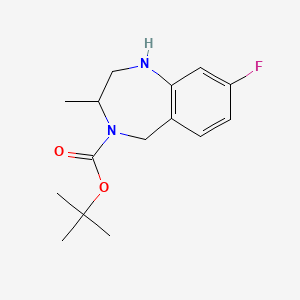

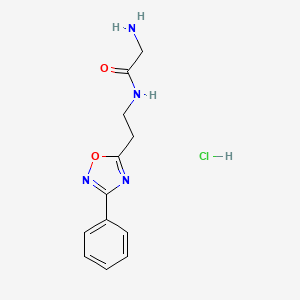

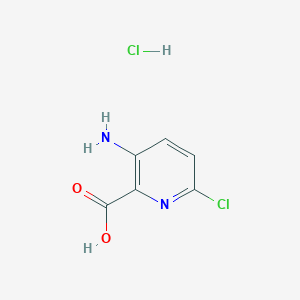

“2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . This compound is structurally diverse and can be obtained in moderate to excellent yields .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Molecular Structure Analysis

The structure of this compound was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Antibacterial Activity

A notable area of research for derivatives similar to the specified compound involves their synthesis for potential antibacterial applications. For instance, derivatives have been synthesized and tested for significant antibacterial activity, providing a foundation for further exploration of such compounds in combating microbial infections (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Antimicrobial and Hemolytic Agents

Research into oxadiazole derivatives includes their synthesis as potential antimicrobial and hemolytic agents. These compounds are synthesized through various chemical reactions and are screened against selected microbial species, showing active properties to a variable extent relative to reference standards. This indicates a promising avenue for developing new antimicrobial agents (A. Rehman, M. Abbasi, S. Z. Siddiqui, I. Ahmad, M. Shahid, Zinayyera Subhani, 2016).

Antioxidant Activity

The antioxidant activity of oxadiazole derivatives has also been evaluated, with some compounds showing potential as antioxidants. This suggests a role for such compounds in combating oxidative stress, a factor in various diseases (S. George, R. Sabitha, P. M. Kumar, T. Ravi, 2010).

Anti-Diabetic Agents

Some studies have focused on the synthesis of bi-heterocyclic compounds as valuable anti-diabetic agents, exploring their enzyme inhibition and cytotoxic behavior. This research demonstrates the potential of oxadiazole derivatives in developing new treatments for diabetes through enzyme inhibition studies (Muhammad Athar Abbasi, M. Ramzan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, M. Lodhi, Farmanullah Khan, B. Mirza, 2020).

Glutaminase Inhibitors

Research into analogs of BPTES, a potent and selective inhibitor of kidney-type glutaminase, has led to the synthesis of compounds with potential as glutaminase inhibitors. These compounds, similar in structure to the specified compound, have been shown to attenuate the growth of certain cancer cells in vitro and in mouse models, highlighting the therapeutic potential of such inhibitors in oncology (K. Shukla, D. Ferraris, A. Thomas, M. Stathis, Bridget R Duvall, Greg Delahanty, J. Alt, R. Rais, C. Rojas, P. Gao, Yan Xiang, C. Dang, B. Slusher, T. Tsukamoto, 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2.ClH/c13-8-10(17)14-7-6-11-15-12(16-18-11)9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWPNNNQRODKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

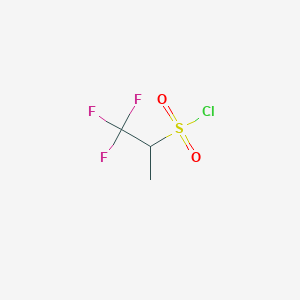

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

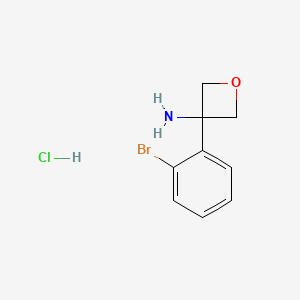

![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)

![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)